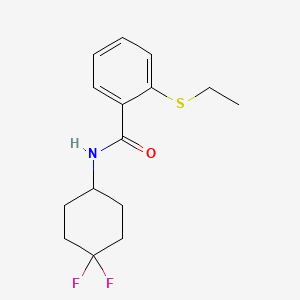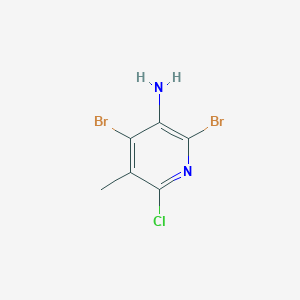
2-Chloro-6-(1,1-difluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6ClF2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(1,1-difluoroethyl)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 1,1-difluoroethyl group at the 6th position .Physical And Chemical Properties Analysis
“2-Chloro-6-(1,1-difluoroethyl)pyridine” is a liquid at room temperature with a density of 1.305 g/mL at 25 °C . The refractive index is 1.481 .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Properties
2-Chloro-6-(trifluoromethyl)pyridine has been the subject of various studies focusing on its structural and spectroscopic properties. One such study utilized FT-IR, 1H, and 13C NMR experiments to characterize the molecule. The molecular structural parameters and vibrational frequencies were computed using different methods, and comparisons were made with experimental data. Additionally, DFT calculations revealed insights into the compound's molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties (Evecen, Kara, İdil, & Tanak, 2017).
Antimicrobial Activities and DNA Interaction
The same study also explored the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine using the minimal inhibitory concentration method. Furthermore, its effect on plasmid DNA was examined through agarose gel electrophoresis experiments, indicating potential applications in microbiology and genetic studies (Evecen et al., 2017).
Applications in Synthesis and Coordination Chemistry
Other research has focused on the synthesis of derivatives from similar compounds. For instance, one study discusses the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of certain herbicides. This highlights the role of such compounds in the development of agricultural chemicals (Zuo Hang-dong, 2010). Additionally, developments in the chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-chloro-6-(1,1-difluoroethyl)pyridine, have been utilized in various applications including luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photolytic and Photocatalytic Degradation Studies
Moreover, there have been studies on the photolytic and photocatalytic degradation of substituted pyridines like 2-chloropyridine, which is structurally similar to 2-chloro-6-(1,1-difluoroethyl)pyridine. These studies are significant for understanding the environmental impact and degradation pathways of these compounds (Stapleton et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZINSHVFNMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1,1-difluoroethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)
![2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438727.png)
![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)
![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)
![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)




